Source
Fosfomycin is derived from the fermentation of the bacterium Streptomyces fradiae. It was first discovered in the 1960s and has since been utilized in clinical settings for treating urinary tract infections and other bacterial infections due to its broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Classification
Fosfomycin belongs to the class of antibiotics known as phosphonic acid derivatives. It is classified as a bactericidal agent that inhibits bacterial cell wall synthesis. The sodium salt form of fosfomycin is commonly used in clinical applications due to its improved solubility and stability.
Methods
The synthesis of fosfomycin can be achieved through various methods, including fermentation processes and chemical synthesis. The most common method involves the fermentation of Streptomyces fradiae, which produces fosfomycin as a secondary metabolite.
Technical Details
In a laboratory setting, synthetic routes have been developed that involve the reaction of phosphonic acid with various organic compounds to yield fosfomycin. One notable synthetic pathway involves the condensation of 2-(hydroxymethyl)-2-methyl-1,3-propanediol with phosphorous acid derivatives.
Structure
Fosfomycin has a unique molecular structure characterized by a phosphonic acid group attached to a 2-(hydroxymethyl)-2-methyl-1,3-propanediol moiety. Its chemical formula is C_3H_7O_4P.
Data
The molecular weight of fosfomycin is approximately 138.06 g/mol. The compound features a phosphonate group that plays a crucial role in its mechanism of action against bacteria.
Reactions
Fosfomycin undergoes various chemical reactions, including hydrolysis and esterification, which can affect its stability and efficacy. The hydrolysis of fosfomycin leads to the formation of inactive metabolites.
Technical Details
In acidic or alkaline conditions, fosfomycin can undergo degradation. This stability profile is essential for determining appropriate storage conditions and formulation strategies in pharmaceutical preparations.
Process
Fosfomycin exerts its antibacterial effect by inhibiting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is crucial for bacterial cell wall biosynthesis. By blocking this enzyme, fosfomycin prevents the formation of peptidoglycan, leading to cell lysis and death.
Data
Studies have shown that fosfomycin has a rapid bactericidal effect, with minimum inhibitory concentrations varying depending on the bacterial strain but generally ranging from 8 to 64 mg/L.
Physical Properties
Fosfomycin is typically presented as a white to off-white crystalline powder. It is soluble in water but has limited solubility in organic solvents.
Chemical Properties
Relevant analyses indicate that the compound maintains its integrity under standard storage conditions but requires careful handling to prevent hydrolysis.
Fosfomycin is primarily used in clinical settings for treating uncomplicated urinary tract infections caused by susceptible strains of bacteria. It is also being explored for use against multidrug-resistant bacterial infections due to its unique mechanism of action and low resistance rates compared to other antibiotics. Additionally, research continues into its potential applications in combination therapies for enhanced efficacy against resistant pathogens.
The discovery of fosfomycin represents a significant milestone in antibiotic research. In 1969, scientists at the Spanish Penicillin and Antibiotics Company isolated this novel phosphonic acid derivative antibiotic from the fermentation broths of several Streptomyces species, most notably Streptomyces fradiae. This discovery occurred through the screening of soil samples collected from Mount Montgó, located between Dénia and Jávea in Alicante, Spain [2] [8]. The antibiotic was simultaneously identified in other Streptomyces species, including Streptomyces virichromogenes and Streptomyces wedmorensis, confirming its natural occurrence among soil actinomycetes [5] [6].
The compound was initially designated as phosphonomycin, reflecting its phosphonate chemical structure and fungal origin. The discovery team, led by researchers who recognized its unique chemical structure featuring a phosphonic acid group and an epoxide ring, published their findings in Science in 1969 [2] [7]. This publication detailed the antibiotic's broad-spectrum activity against both Gram-positive and Gram-negative bacteria, distinguishing it from many contemporary antibiotics. The isolation process involved complex fermentation and purification protocols to extract the bioactive molecule from bacterial cultures, which initially limited its availability for clinical testing [2] [6]. The novel mechanism of action—irreversible inhibition of the MurA enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase) during the initial step of bacterial cell wall synthesis—was elucidated shortly after its discovery, highlighting its potential therapeutic value [7].
The initial formulations of fosfomycin faced significant bioavailability challenges. The first commercially available form was fosfomycin calcium, developed for oral administration. However, clinical use revealed substantial limitations: its bioavailability ranged from only 12% to 37%, primarily due to acid-catalyzed hydrolysis in the stomach and inefficient absorption mechanisms in the small intestine [6] [8]. This formulation instability and poor absorption necessitated the development of more bioavailable salts [6].
Table 1: Evolution of Fosfomycin Formulations
Formulation | Chemical Name | Administration Route | Key Advantages | Bioavailability |
---|---|---|---|---|
Fosfomycin Calcium | Calcium (1R,2S)-1,2-epoxypropylphosphonate | Oral | First commercial form | 12-37% |
Fosfomycin Tromethamine | Trometamol salt of fosfomycin | Oral | Enhanced stability in gastric acid; higher absorption | 33-58% |
Fosfomycin Disodium | Disodium [(2R,3S)-3-methyloxiran-2-yl]phosphonate | Intravenous | Immediate systemic bioavailability | ~100% |
The fosfomycin tromethamine salt, introduced subsequently, represented a substantial improvement. Tromethamine (trometamol) acted as an alkaline stabilizer that reduced acid-catalyzed degradation in the stomach. This formulation increased bioavailability to 33-44%, with urinary recovery studies suggesting values as high as 58% under optimal fasting conditions [6] [8]. Despite this advancement, oral formulations still achieved substantially lower serum concentrations than parenteral alternatives, restricting their use to uncomplicated urinary tract infections where high urinary concentrations were sufficient [6].
The critical breakthrough for systemic infections came with the development of fosfomycin disodium (C~3~H~5~Na~2~O~4~P; molecular weight 182.02 Da). This highly water-soluble derivative enabled intravenous administration, providing immediate and complete systemic bioavailability [6] [8]. The disodium salt's polar nature (logP = -0.74) and negligible plasma protein binding facilitated extensive tissue distribution, including penetration into the central nervous system, bones, lungs, and inflamed tissues—addressing a key limitation of oral forms [6] [8]. Chemically, this compound is synthesized through neutralization of fosfomycin acid with sodium hydroxide, yielding the stable disodium phosphonate suitable for sterile intravenous solutions [8]. The transition to disodium formulations expanded fosfomycin's therapeutic potential beyond urinary tract infections to include serious systemic infections caused by multidrug-resistant pathogens [3] [6].
The regulatory pathway for fosfomycin salts reflects divergent geographic priorities in antibiotic development. Europe spearheaded early clinical adoption, with Germany, Spain, and France approving oral and intravenous formulations during the 1970s and 1980s. These approvals were based on efficacy against urinary tract infections and emerging multidrug-resistant Gram-negative infections [3] [6]. The intravenous disodium formulation gained particular prominence in these markets for hospital-acquired infections, especially when first-line antibiotics failed [3].
The United States Food and Drug Administration (FDA) took a more conservative approach. In 1996, the FDA approved a single formulation: fosfomycin tromethamine oral granules (marketed as Monurol®) as a single 3-gram dose for uncomplicated urinary tract infections caused by Escherichia coli and Enterococcus faecalis [6] [8]. This approval was supported by clinical trials demonstrating equivalent efficacy to established treatments like nitrofurantoin and ciprofloxacin for cystitis, coupled with fosfomycin's favorable safety profile [6]. However, the FDA did not initially approve the intravenous disodium formulation, limiting systemic use.
Table 2: Key Regulatory Milestones for Fosfomycin Sodium
Year | Region/Agency | Milestone | Indication |
---|---|---|---|
1970s | European Markets | Approval of oral and intravenous formulations | Urinary Tract Infections; Systemic Infections |
1980s | Japan | Approval of intravenous fosfomycin sodium | Broad-spectrum antibiotic for multidrug-resistant infections |
1996 | US FDA | Approval of fosfomycin tromethamine (Monurol®) | Uncomplicated urinary tract infections |
2016 | European Medicines Agency | Re-evaluation confirming intravenous fosfomycin sodium as reserve antibiotic | Complicated UTIs, nosocomial pneumonia, bacteremia when other antibiotics fail |
Japan emerged as a significant market for intravenous fosfomycin sodium, approving it for broad-spectrum use against multidrug-resistant infections in the 1980s. Japanese clinical studies emphasized its utility in synergistic combinations with β-lactams or aminoglycosides for difficult-to-treat infections, including those caused by methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa [3] [6].
A pivotal shift occurred following the global antimicrobial resistance crisis. The European Medicines Agency, in a 2016 re-evaluation, formally designated intravenous fosfomycin sodium as a "reserve antibiotic" for complicated urinary tract infections, nosocomial pneumonia, and bacteremia when alternative antibiotics failed [3] [6]. This regulatory status acknowledged its value against carbapenem-resistant Enterobacteriaceae and extended-spectrum β-lactamase producers, catalyzing renewed clinical interest. While the intravenous disodium salt remained investigational in the United States as of 2024, its development for complicated urinary tract infections was actively progressing, reflecting evolving regulatory perspectives on reserve antibiotics amidst rising multidrug resistance [3] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1